molecular formula C14H28N2O3 B2829325 tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate CAS No. 1146664-46-1

tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate

Cat. No.: B2829325
CAS No.: 1146664-46-1
M. Wt: 272.389
InChI Key: IBLSTEKEDIPNJW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate is a sophisticated piperidine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a bifunctional structure, incorporating both a primary aminomethyl group and a 2-methoxyethyl side chain on the piperidine ring, all protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone in organic synthesis, providing critical protection for the secondary amine, which allows for selective reactions at other molecular sites during complex multi-step synthesis . The aminomethyl moiety serves as a versatile handle for constructing amide bonds or introducing additional structural diversity, while the ether-containing side chain can influence the molecule's solubility and metabolic stability. Piperidine scaffolds are of immense value in pharmaceutical development, frequently serving as the core structure in inhibitors targeting various biological pathways. Research into similar Boc-protected piperidine compounds has demonstrated their significant potential, for instance, as inhibitors of enzymes like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . Such inhibitors are investigated for their potent activity against non-replicating bacterial populations and their ability to act synergistically with other electron transport chain inhibitors, presenting a promising strategy for combating persistent infections . This specific reagent is intended For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)16-8-5-14(11-15,6-9-16)7-10-18-4/h5-11,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLSTEKEDIPNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCOC)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Attachment of the 2-Methoxyethyl Group: This can be achieved through nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the 2-methoxyethyl group.

    Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Reductive Amination and Alkylation

The aminomethyl group participates in reductive amination and alkylation reactions. For example:

Reaction Conditions :

  • Reactant: tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate
  • Reagents: Aldehydes/ketones, sodium cyanoborohydride (NaCNBH₃), acetic acid
  • Solvent: Methanol
  • Temperature: 25°C, 12–17 hours

Outcome :
Formation of secondary amines via imine intermediate reduction. A 93% yield was reported for analogous piperidine derivatives under these conditions .

Substrate Reagent Product Yield
2-MethoxyethylamineNaCNBH₃Alkylated piperidine derivative93%

Amide Coupling Reactions

The aminomethyl group undergoes amide bond formation with carboxylic acids, facilitated by coupling agents:

Reaction Conditions :

  • Reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), triethylamine
  • Solvent: Dichloromethane (DCM)
  • Temperature: 25°C, 20 hours

Example :
Coupling with N-(3-(trifluoromethyl)benzoyl)glycine produced a PROTAC linker precursor in quantitative yield after purification .

Carboxylic Acid Coupling Agent Product Yield
N-(3-Trifluoromethylbenzoyl)glycineEDCI/HOBtPiperidine-amide conjugate99%

Suzuki-Miyaura Cross-Coupling

The piperidine ring’s boronate esters enable palladium-catalyzed cross-coupling:

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄
  • Reagents: Aryl halides, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • Solvent: Ethyl acetate/water
  • Temperature: 65°C, 7 hours

Outcome :
Synthesis of biaryl derivatives, such as tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate, with 96% yield .

Aryl Halide Catalyst Product Yield
2-BromonitrobenzenePd(PPh₃)₄4-(2-Aminophenyl)piperidine96%

Oxidation and Functionalization

The methoxyethyl side chain is susceptible to oxidation under controlled conditions:

Reaction Conditions :

  • Oxidizing agents: KMnO₄ or CrO₃
  • Solvent: Acidic aqueous/organic biphasic system

Outcome :
Oxidation of the methoxyethyl group to carboxylic acid derivatives, though yields are context-dependent .

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions to yield free amines:

Reaction Conditions :

  • Reagent: HCl (4M in dioxane) or trifluoroacetic acid (TFA)
  • Solvent: DCM or methanol
  • Temperature: 25°C, 1–2 hours

Outcome :
Quantitative deprotection to generate 4-(aminomethyl)-4-(2-methoxyethyl)piperidine, a versatile intermediate for drug discovery .

Critical Reaction Considerations

  • Steric Effects : Bulky substituents on the piperidine ring slow reaction kinetics, necessitating extended reaction times.
  • Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance coupling efficiency .
  • Temperature Sensitivity : Oxidation and reduction reactions require strict temperature control to avoid side products .

Scientific Research Applications

Medicinal Chemistry

  • Drug Development :
    • The compound is explored as a potential therapeutic agent due to its ability to interact with biological targets. It serves as a building block in the synthesis of novel pharmaceuticals aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
    • Case Study : Research indicates that derivatives of this compound can act as antagonists for adenosine receptors, which are implicated in various neurological conditions. For instance, studies have shown that certain derivatives exhibit high binding affinity to the A2A receptor, making them candidates for further drug development .
  • Targeted Protein Degradation :
    • As a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) technology, tert-butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate plays a crucial role in the design of bifunctional molecules that can selectively degrade target proteins . This application is particularly relevant in cancer research where targeted therapy is essential.

Biological Research

  • Bioconjugation :
    • The compound is utilized in bioconjugation processes to create targeted delivery systems for drugs, enhancing their efficacy while reducing side effects .
    • Example : Studies have demonstrated its effectiveness in linking therapeutic agents to specific cellular targets, improving the precision of drug delivery systems.
  • Binding Studies :
    • In biological assays, it serves as a ligand in binding studies to investigate interactions with various receptors and enzymes. This application is vital for understanding the pharmacodynamics of new drug candidates.

Specialty Chemicals Production

The compound is also employed in the synthesis of specialty chemicals used in coatings, adhesives, and other advanced materials. Its unique properties lend themselves to formulations requiring specific performance characteristics .

Data Table: Summary of Applications

Application Area Specific Use Outcome/Benefit
Medicinal ChemistryDrug development for neurodegenerative diseasesPotential therapeutic agents with high efficacy
Targeted Protein DegradationPROTAC technologyEnhanced selectivity in cancer treatment
Biological ResearchLigand in binding studiesInsight into molecular interactions
Industrial ProductionSpecialty chemicals for coatings and adhesivesImproved performance characteristics

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The aminomethyl and methoxyethyl groups can influence the compound’s binding affinity and selectivity, while the tert-butyl ester can affect its metabolic stability and bioavailability.

Comparison with Similar Compounds

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate Derivatives

  • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (CAS: Not specified): A simpler analog lacking the 2-methoxyethyl group. It is a key intermediate for synthesizing neuroactive compounds and has been used in coupling reactions with aromatic acyl chlorides (e.g., 4-amino-5-chloro-2-methoxybenzoyl chloride) to generate amide derivatives .

Aromatic and Heteroaromatic Substituted Piperidines

  • tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7): Features a pyridinyl substituent, increasing rigidity and hydrogen-bonding capacity. It has a molecular weight of 277.36 g/mol and is classified as a light-yellow solid with undefined GHS hazards .
  • tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate (CAS: 912768-78-6): Substituted with a lipophilic 4-methylbenzoyl group, this compound is used in kinase inhibitor synthesis .

Ether and Alkyl Chain Derivatives

  • tert-Butyl 4-(2-methoxyethyl)-4-methylpiperidine-1-carboxylate (CAS: 236406-33-0): Shares the 2-methoxyethyl group but includes a methyl substituent, reducing polarity compared to the target compound .
  • tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate : Contains a sulfonate ester, enabling nucleophilic displacement reactions for further functionalization .

Physicochemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Physical State
Target Compound 1146664-46-1 272.39 Boc, aminomethyl, 2-methoxyethyl Not specified
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 277.36 Boc, pyridinyl Light-yellow solid
tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate 912768-78-6 289.35 Boc, 4-methylbenzoyl Not specified
tert-Butyl 4-(2-aminoethoxy)piperidine-1-carboxylate 442126-36-5 258.35 Boc, aminoethoxy Not specified

Key Observations :

  • The target compound’s 2-methoxyethyl group enhances hydrophilicity compared to methyl or benzoyl-substituted analogs.

Biological Activity

tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate, identified by its CAS number 710972-40-0, is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and an amino functional group, which may influence its pharmacological properties. Understanding its biological activity is crucial for assessing its potential therapeutic applications.

  • Molecular Formula : C13H26N2O3
  • Molecular Weight : 258.36 g/mol
  • IUPAC Name : tert-butyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate

The compound is typically found in a liquid state and requires storage in a dark, inert atmosphere at temperatures between 2°C and 8°C to maintain stability .

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, particularly those related to pain modulation and neuroprotection.

In Vitro Studies

In vitro studies have demonstrated that related piperidine derivatives can exhibit significant biological activity. For instance, compounds with similar structural motifs have been tested for their ability to inhibit pro-inflammatory cytokines such as IL-1β in human macrophages. These studies suggest that the compound may possess anti-inflammatory properties .

Case Studies

  • Anti-inflammatory Activity : A study evaluating the anti-inflammatory effects of piperidine derivatives indicated that certain modifications to the structure enhanced their potency against inflammation-related pathways. While specific data on this compound were not detailed, the trends observed in similar compounds suggest promising anti-inflammatory potential .
  • Neuroprotective Effects : Another investigation into piperidine derivatives highlighted their neuroprotective capabilities in models of neurodegeneration. The ability of these compounds to modulate neurotransmitter systems could suggest potential applications in treating neurodegenerative diseases .

Comparative Biological Activity Table

Compound NameCAS NumberBiological ActivityReference
This compound710972-40-0Potential anti-inflammatory
4-(Aminomethyl)benzamideVariesEffective against Ebola virus
Benzothiazole derivativesVariesActive against Acinetobacter baumannii

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via multi-step protocols. A common approach involves coupling a piperidine precursor (e.g., 4-(2-methoxyethyl)piperidine) with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to install the carbamate group . Subsequent functionalization of the aminomethyl group may require reductive amination or nucleophilic substitution, with careful control of stoichiometry and temperature (e.g., 0–5°C for sensitive intermediates) . Optimization focuses on solvent selection (e.g., THF for solubility), catalyst use (e.g., palladium for cross-coupling), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the piperidine ring structure, tert-butyl group (δ ~1.4 ppm for nine equivalent protons), and methoxyethyl substituents (δ ~3.3–3.5 ppm for OCH₂CH₂O) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H⁺] = calculated for C₁₄H₂₇N₂O₃). Infrared (IR) spectroscopy identifies carbamate (C=O stretch ~1700 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) functionalities .

Q. How should this compound be stored to ensure stability, and what are its key incompatibilities?

  • Methodology : Store in amber glass containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Avoid exposure to strong oxidizers (e.g., peroxides) or acidic/basic conditions, which degrade the tert-butyl ester . Stability tests via HPLC over 6–12 months confirm >95% purity retention under recommended conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodology : Discrepancies in yields (e.g., 40–70%) often arise from divergent reaction scales or impurity profiles. Design of Experiments (DoE) can systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions . For example, replacing dichloromethane with acetonitrile may improve coupling efficiency by reducing side reactions . Parallel synthesis and in-situ monitoring (e.g., LC-MS) help track intermediate stability .

Q. How does stereochemistry at the piperidine ring influence biological activity, and how is it controlled during synthesis?

  • Methodology : The 4-position substituents (aminomethyl and methoxyethyl) create stereochemical complexity. Chiral HPLC or enzymatic resolution separates diastereomers, while circular dichroism (CD) confirms absolute configuration . Biological assays (e.g., enzyme inhibition) compare enantiomers: one study found a 10-fold higher IC₅₀ for the (R)-configured isomer against a kinase target . Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) ensures stereocontrol .

Q. What computational models predict the compound’s interaction with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to receptors like GPCRs or ion channels. The methoxyethyl group’s flexibility and aminomethyl’s hydrogen-bonding capacity are critical for docking scores . Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic parameters (Hammett σ) with activity, guiding structural modifications .

Q. How can structural analogs be designed to enhance metabolic stability without compromising activity?

  • Methodology : Replace the methoxyethyl group with bioisosteres (e.g., cyclopropylmethoxy) to reduce oxidative metabolism. Deuterating the tert-butyl group slows CYP450-mediated degradation . In vitro microsomal assays (human liver microsomes) quantify half-life improvements, while radiolabeled studies track metabolite profiles .

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